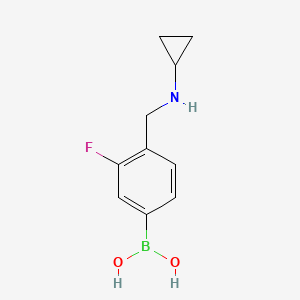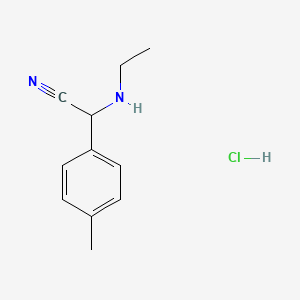
4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine
概要
説明
4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine is a heterocyclic compound that contains both a thiazole ring and a bromophenyl group
作用機序
Target of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological effects, suggesting a broad range of potential targets .
Mode of Action
Similar compounds have been reported to interact with their targets leading to various biochemical changes .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, leading to diverse downstream effects .
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting a range of potential effects .
生化学分析
Biochemical Properties
4-(3-Bromophenyl)-5-methylthiazol-2-ylamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction with acetylcholinesterase suggests potential neurotoxic effects, as reduced activity of this enzyme can impair nerve transmission . Additionally, the compound has shown interactions with various proteins involved in oxidative stress responses, indicating its role in modulating cellular oxidative states .
Cellular Effects
The effects of 4-(3-Bromophenyl)-5-methylthiazol-2-ylamine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This oxidative stress can alter gene expression and disrupt normal cellular metabolism, potentially leading to cell death or dysfunction .
Molecular Mechanism
At the molecular level, 4-(3-Bromophenyl)-5-methylthiazol-2-ylamine exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and leading to the accumulation of acetylcholine in the synaptic cleft . This inhibition disrupts normal neurotransmission, causing neurotoxic effects. Additionally, the compound’s ability to induce oxidative stress involves the generation of ROS, which can damage cellular components such as DNA, proteins, and lipids . These molecular interactions highlight the compound’s potential as both a therapeutic agent and a toxicant.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Bromophenyl)-5-methylthiazol-2-ylamine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained oxidative stress and persistent inhibition of acetylcholinesterase activity . These long-term effects can result in chronic cellular damage and altered cellular functions .
Dosage Effects in Animal Models
The effects of 4-(3-Bromophenyl)-5-methylthiazol-2-ylamine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level triggers adverse effects such as neurotoxicity and oxidative stress . High doses of the compound can cause severe cellular damage and even mortality in animal models .
Metabolic Pathways
4-(3-Bromophenyl)-5-methylthiazol-2-ylamine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism can lead to the formation of reactive intermediates that contribute to its biochemical effects . These metabolic pathways can influence the compound’s overall impact on cellular functions and its potential therapeutic or toxic effects .
Transport and Distribution
Within cells and tissues, 4-(3-Bromophenyl)-5-methylthiazol-2-ylamine is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . The distribution of the compound within tissues can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 4-(3-Bromophenyl)-5-methylthiazol-2-ylamine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-bromobenzaldehyde with thiosemicarbazide can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and the development of more efficient catalysts to facilitate the cyclization and bromination steps.
化学反応の分析
Types of Reactions
4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
類似化合物との比較
Similar Compounds
4-(3-Bromophenyl)-5-methylthiazole: Lacks the amine group, which can affect its reactivity and biological activity.
4-(3-Bromophenyl)-5-methylthiazol-2-ylmethanol:
Uniqueness
4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine is unique due to the presence of both the bromophenyl and thiazole moieties, which confer specific reactivity and potential biological activity. The amine group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
4-(3-bromophenyl)-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c1-6-9(13-10(12)14-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUUBDPUHHIEGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1510426-79-5 | |
| Record name | 4-(3-Bromo-phenyl)-5-methyl-thiazol-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B1406982.png)

![Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetate](/img/structure/B1406986.png)
![Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride](/img/structure/B1406990.png)
![(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1406991.png)

![N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1406995.png)
![(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide](/img/structure/B1406997.png)

